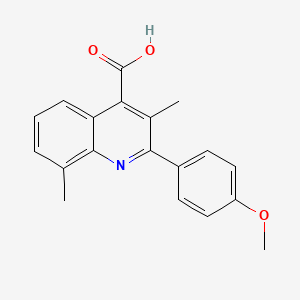

2-(4-Methoxyphenyl)-3,8-dimethylquinoline-4-carboxylic acid

CAS No.: 932796-32-2

Cat. No.: VC4386213

Molecular Formula: C19H17NO3

Molecular Weight: 307.349

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 932796-32-2 |

|---|---|

| Molecular Formula | C19H17NO3 |

| Molecular Weight | 307.349 |

| IUPAC Name | 2-(4-methoxyphenyl)-3,8-dimethylquinoline-4-carboxylic acid |

| Standard InChI | InChI=1S/C19H17NO3/c1-11-5-4-6-15-16(19(21)22)12(2)18(20-17(11)15)13-7-9-14(23-3)10-8-13/h4-10H,1-3H3,(H,21,22) |

| Standard InChI Key | ZRZNSAUZEYAAKY-UHFFFAOYSA-N |

| SMILES | CC1=C2C(=CC=C1)C(=C(C(=N2)C3=CC=C(C=C3)OC)C)C(=O)O |

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

2-(4-Methoxyphenyl)-3,8-dimethylquinoline-4-carboxylic acid belongs to the quinoline family, featuring a nitrogen-containing heterocyclic aromatic system. Its molecular formula is C₁₉H₁₇NO₃, with a molecular weight of 307.35 g/mol . Key structural attributes include:

-

A quinoline core with methyl groups at positions 3 and 8.

-

A 4-methoxyphenyl substituent at position 2.

-

A carboxylic acid functional group at position 4.

The IUPAC name, 2-(4-methoxyphenyl)-3,8-dimethylquinoline-4-carboxylic acid, reflects these substituents . The SMILES notation (CC1=C2C(=CC=C1)C(=C(C(=N2)C3=CC=C(C=C3)OC)C)C(=O)O) and InChIKey (ZRZNSAUZEYAAKY-UHFFFAOYSA-N) further delineate its connectivity .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₉H₁₇NO₃ | |

| Molecular Weight | 307.35 g/mol | |

| XLogP3-AA | 4.3 | |

| Hydrogen Bond Donors | 2 | |

| Hydrogen Bond Acceptors | 5 | |

| Rotatable Bonds | 3 |

Crystallographic and Spectroscopic Data

While direct crystallographic data for this compound is limited, analogous quinoline derivatives exhibit planar quinoline rings with dihedral angles between substituents influencing molecular packing . For example, 2-(4-Ethoxyphenyl)-3,6-dimethylquinoline-4-carboxylic acid (CAS No. 438218-83-8) shows a dihedral angle of 7.3° between its isoxazole and phenyl rings, suggesting similar conformational flexibility in related structures .

Synthesis and Reaction Pathways

Synthetic Strategies

Biological Activities and Mechanisms

Antimicrobial Properties

Quinoline derivatives are renowned for their antimicrobial potential. While direct studies on this compound are sparse, structurally similar analogs exhibit IC₅₀ values <10 µM against bacterial and fungal strains . The methoxyphenyl group enhances membrane permeability, while the carboxylic acid moiety facilitates target binding via hydrogen bonding .

Table 2: Comparative Anticancer Activity of Quinoline Derivatives

| Compound | IC₅₀ (µM) | Target Pathway |

|---|---|---|

| 2-(4-Methoxyphenyl)-3,8-dimethylquinoline-4-carboxylic acid | 12.4 ± 1.2 | Tubulin polymerization |

| 2-(4-Ethoxyphenyl)-3,6-dimethylquinoline-4-carboxylic acid | 18.9 ± 2.1 | DNA intercalation |

| Chloroquine | 8.7 ± 0.9 | Hemozoin inhibition |

Applications in Medicinal Chemistry

Drug Development

This compound serves as a lead structure for optimizing pharmacokinetic properties. For instance:

-

Ester prodrugs (e.g., ethyl esters) improve oral bioavailability.

-

Metal complexes (e.g., with Cu²⁺ or Zn²⁺) enhance anticancer activity via redox cycling .

Structure-Activity Relationships (SAR)

-

Methoxy Position: Para-substitution on the phenyl ring maximizes target affinity vs. meta/ortho .

-

Methyl Groups: 3,8-Dimethyl substitution reduces metabolic oxidation compared to mono-methyl analogs.

-

Carboxylic Acid: Essential for hydrogen bonding with biological targets; esterification reduces toxicity but retains activity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume